molecular formula C16H11F3N2S2 B14521824 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-06-5

2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14521824
CAS No.: 62617-06-5
M. Wt: 352.4 g/mol
InChI Key: HLKNKRMWGVONLF-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diphenylmethylsulfanyl group and a trifluoromethyl group attached to the thiadiazole ring.

Preparation Methods

The synthesis of 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diphenylmethylsulfanyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is primarily related to its ability to interact with biological targets. The compound’s thiadiazole ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its cytotoxic effects on cancer cells. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives to highlight its uniqueness:

    1,3,4-Thiadiazole: This is the parent compound of the class and serves as a basis for the synthesis of various derivatives.

    5-(Trifluoromethyl)-1,3,4-thiadiazole-2-thiol: This compound contains the trifluoromethyl group but lacks the diphenylmethylsulfanyl group.

    2-(Diphenylmethylsulfanyl)-1,3,4-thiadiazole: This derivative contains the diphenylmethylsulfanyl group but lacks the trifluoromethyl group.

Properties

CAS No.

62617-06-5

Molecular Formula

C16H11F3N2S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-benzhydrylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C16H11F3N2S2/c17-16(18,19)14-20-21-15(23-14)22-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

HLKNKRMWGVONLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)C(F)(F)F

Origin of Product

United States

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